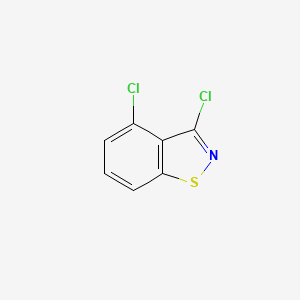

3,4-Dichloro-1,2-benzothiazole

Descripción

Propiedades

Fórmula molecular |

C7H3Cl2NS |

|---|---|

Peso molecular |

204.08 g/mol |

Nombre IUPAC |

3,4-dichloro-1,2-benzothiazole |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H |

Clave InChI |

XCGZCFRDYWZKRV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)Cl)C(=NS2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

- Substituent Position Effects: Chlorine at the 3- and 4-positions (as in dichlobentiazox) enhances electrophilicity and bioactivity compared to mono-chloro derivatives like 3-chloro-1,2-benzisothiazole. This aligns with studies showing dichloro-substituted thiazoles induce systemic acquired resistance (SAR) in plants .

- Functional Group Influence : The 1,1-dioxide group in 3,6-dichloro-1,2-benzothiazole 1,1-dioxide increases polarity and thermal stability (boiling point: 416.6°C), making it suitable for high-temperature polymer applications .

- Molecular Weight and Bioactivity : Dichlobentiazox (MW 349.20) exhibits higher bioactivity than smaller analogs, likely due to its extended conjugated system and methoxy linkage .

Q & A

Q. What are the optimized synthetic routes for 3,4-dichloro-1,2-benzothiazole derivatives, and how can yield be improved?

Synthesis often involves cyclization or condensation reactions. For example, Schiff base derivatives can be synthesized by refluxing 4-amino-1,2,4-triazole precursors with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid). Key parameters include reaction time (4–18 hours), solvent choice (DMSO or ethanol), and post-reaction purification via crystallization (water-ethanol mixtures). Yield optimization (e.g., 65% in one protocol) requires careful control of stoichiometry and temperature during reflux and distillation .

Q. What spectroscopic techniques are critical for characterizing 3,4-dichloro-1,2-benzothiazole-based compounds?

Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions on the benzothiazole core. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups like C-Cl and C=N. For crystalline derivatives, X-ray diffraction (XRD) provides structural confirmation, as demonstrated for triclinic systems (e.g., a = 7.578 Å, α = 88.875°) .

Q. What safety protocols are recommended for handling 3,4-dichloro-1,2-benzothiazole in laboratory settings?

While specific safety data for this compound is limited, analogous chlorinated benzothiazoles (e.g., 3-chloro-1,2-benzisothiazole) require stringent precautions: use of fume hoods, nitrile gloves, and eye protection. Storage should comply with GHS standards, and disposal must follow hazardous waste regulations. Industrial-grade purity (≥95%) minimizes impurities that could react unpredictably .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 3,4-dichloro-1,2-benzothiazole in cross-coupling reactions?

Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the sulfur and nitrogen atoms, facilitating nucleophilic substitution or Heck-type coupling. For instance, Mizoroki-Heck reactions with 2-bromobenzaldehyde and alkynes achieve high yields (98%) under Pd catalysis, forming fused heterocycles like indenobenzothiazoles. Solvent polarity (DMF) and additives (TBAB) critically modulate reaction efficiency .

Q. What computational methods are effective for predicting the biological activity of 3,4-dichloro-1,2-benzothiazole derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in bioactive interactions. Molecular docking studies (e.g., using AutoDock Vina) correlate triazole-thiadiazole hybrid structures with enzyme targets like cyclooxygenase-2 (COX-2). QSAR models further link substituent electronegativity (e.g., -F, -OCH₃) to antibacterial potency .

Q. How can contradictions in reported biological data for benzothiazole derivatives be resolved?

Discrepancies in antimicrobial or cytotoxic activity often arise from assay variability (e.g., bacterial strain differences) or purity issues. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics vs. MIC) are recommended. For example, Schiff bases of 3,4-dichloro-1,2-benzothiazole show variable inhibition against S. aureus (MIC 8–64 µg/mL), necessitating dose-response validation .

Q. What strategies improve the stability of 3,4-dichloro-1,2-benzothiazole under physiological conditions?

Pro-drug approaches, such as esterification of reactive thiol groups, enhance stability. Encapsulation in polymeric nanoparticles (e.g., PLGA) or coordination with transition metals (e.g., Zn²⁺) also reduces hydrolysis. Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) are critical for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.